molecular formula C20H25FO3 B14868580 (9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

(9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

Cat. No.: B14868580
M. Wt: 332.4 g/mol
InChI Key: IZLVPOBNINIXJM-DYVFKBNGSA-N
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Description

(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione is a complex organic compound with a unique structure. This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene core structure. The presence of fluorine, hydroxyl, and multiple methyl groups adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione typically involves multi-step organic synthesis. Key steps include the introduction of the fluoro group, hydroxylation, and methylation. The reaction conditions often require specific catalysts, temperature control, and precise stoichiometry to ensure the correct stereochemistry.

Industrial Production Methods: Industrial production may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process might also include purification steps like recrystallization and chromatography to isolate the desired compound.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluoro group or convert ketones to alcohols.

    Substitution: The fluoro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products depend on the specific reactions and conditions but can include various derivatives with altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology: Biologically, it may be investigated for its interactions with enzymes and receptors, given its steroid-like structure.

Medicine: In medicine, it could be explored for its potential therapeutic effects, particularly in hormone-related treatments or as an anti-inflammatory agent.

Industry: Industrially, it might be used in the synthesis of pharmaceuticals or as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action for (8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets such as steroid receptors. The compound may bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular responses.

Comparison with Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the fluoro and hydroxyl groups.

    Cortisol: Similar steroid structure with different functional groups, including a hydroxyl group at a different position.

    Testosterone: Another steroid with a similar core structure but different functional groups.

Uniqueness: The presence of the fluoro group and specific stereochemistry makes (8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione unique compared to other steroids. These features may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H25FO3

Molecular Weight

332.4 g/mol

IUPAC Name

(9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11?,14?,15?,16?,18-,19-,20-/m0/s1

InChI Key

IZLVPOBNINIXJM-DYVFKBNGSA-N

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2(C1=O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C

Origin of Product

United States

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